molecular formula C31H60O4 B12643489 Ditridecyl glutarate CAS No. 26720-13-8

Ditridecyl glutarate

Cat. No.: B12643489
CAS No.: 26720-13-8
M. Wt: 496.8 g/mol
InChI Key: FVBSDVQDRFRKRF-UHFFFAOYSA-N
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Description

Ditridecyl glutarate is a diester derivative of glutaric acid (C₅H₈O₄), where two tridecyl (C₁₃H₂₇) alcohol groups are esterified to the carboxyl groups of glutaric acid. This compound belongs to the class of aliphatic dicarboxylic acid esters, which are widely utilized in industrial applications such as plasticizers, lubricants, and polymer precursors . Glutarate esters are valued for their biodegradability, thermal stability, and compatibility with hydrophobic matrices. This compound, with its long alkyl chains, is particularly notable for enhancing the flexibility and durability of polymers while minimizing volatility .

Properties

CAS No.

26720-13-8

Molecular Formula

C31H60O4

Molecular Weight

496.8 g/mol

IUPAC Name

ditridecyl pentanedioate

InChI

InChI=1S/C31H60O4/c1-3-5-7-9-11-13-15-17-19-21-23-28-34-30(32)26-25-27-31(33)35-29-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3

InChI Key

FVBSDVQDRFRKRF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCCC(=O)OCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Ditridecyl glutarate can be synthesized through the esterification of glutaric acid with tridecyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature range of 150-200°C and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Ditridecyl glutarate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form glutaric acid and tridecyl alcohol.

    Reduction: Reduction reactions can convert this compound back to its alcohol and acid components.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions are glutaric acid and tridecyl alcohol .

Mechanism of Action

The mechanism of action of ditridecyl glutarate primarily involves its role as a plasticizer. By integrating into polymer matrices, the compound reduces intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in enhanced mechanical properties, such as increased elongation and reduced brittleness. The molecular targets and pathways involved include the ester bonds in the polymer chains, which interact with the ester groups of this compound to achieve the desired plasticizing effect .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Glutarate Esters

Compound Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length Thermal Stability (°C) Water Solubility
Ditridecyl glutarate C₃₁H₆₀O₄ 508.8 (estimated) C13 (linear) >200 Insoluble
Diethyl glutarate (DEG) C₉H₁₆O₄ 188.22 C2 (linear) ~150–180 Low
Diisobutyl glutarate C₁₃H₂₄O₄ 244.33 C4 (branched) ~180–200 Insoluble
Dimethyl glutarate C₇H₁₂O₄ 160.17 C1 (linear) ~100–150 Moderate
Didodecyl glutarate C₂₉H₅₆O₄ 468.75 C12 (linear) >200 Insoluble

Key Observations:

  • Alkyl Chain Impact : Longer alkyl chains (e.g., ditridecyl, didodecyl) confer higher molecular weights, lower volatility, and enhanced hydrophobicity compared to shorter esters like dimethyl or diethyl glutarate. Branched chains (e.g., diisobutyl) may reduce crystallinity but offer intermediate thermal stability .
  • Thermal Stability : Linear long-chain esters (ditridecyl, didodecyl) exhibit superior thermal stability (>200°C), making them suitable for high-temperature applications. Shorter esters (dimethyl, diethyl) degrade at lower temperatures .

Table 2: Application-Specific Comparisons

Compound Primary Applications Performance Advantages
This compound Plasticizers for PVC, lubricants, coatings Low volatility, high compatibility with polymers, long-lasting effects
Diethyl glutarate Immunomodulation (T cell differentiation), solvent Rapid intracellular hydrolysis to glutaric acid; enhances anti-tumor immunity
Diisobutyl glutarate Industrial solvents, adhesives Balanced solubility and evaporation rate; used in coatings
Didodecyl glutarate Lubricants, cosmetic formulations High viscosity and stability; similar to ditridecyl but with shorter chains

Key Insights :

  • This compound’s long alkyl chains make it ideal for applications requiring prolonged material stability, whereas diethyl glutarate’s rapid hydrolysis is leveraged in biomedical contexts .
  • Shorter esters (dimethyl, diethyl) are more water-soluble, limiting their use in hydrophobic systems but enabling niche roles in biochemistry .

Biological Activity

Ditridecyl glutarate (DTG) is an ester derived from glutaric acid and ditridecyl alcohol, primarily used in various industrial applications, including as a plasticizer in polymers and as a surfactant. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C27_{27}H54_{54}O4_4
  • Molecular Weight : 442.7 g/mol
  • CAS Number : 111-23-5

DTG is characterized by its long hydrocarbon chains, which contribute to its hydrophobic properties, making it suitable for use in formulations requiring flexibility and durability.

Biological Activity Overview

Research on the biological activity of DTG has been limited, but several studies have highlighted its potential effects on cellular mechanisms and toxicity profiles.

Toxicological Studies

  • Hepatotoxicity : Studies have indicated that DTG can exhibit hepatotoxic effects. In experiments with Sprague-Dawley rats, significant increases in liver weight were observed at mid to high doses, suggesting potential liver damage or adaptive responses to the compound .
  • Reproductive Toxicity : A study reported decreased sperm motility and count in male rats exposed to high doses of DTG, indicating potential reproductive toxicity .
  • Histopathological Changes : Histological examinations revealed changes in liver architecture, including increased smooth endoplasmic reticulum indicative of metabolic stress .

The exact mechanisms through which DTG exerts its biological effects remain under investigation. However, it is hypothesized that:

  • Cell Membrane Interaction : The hydrophobic nature of DTG may disrupt cellular membranes, leading to altered permeability and cellular stress.
  • Metabolic Disruption : Exposure to DTG may interfere with normal metabolic processes within liver cells, contributing to observed toxic effects.

Case Study 1: Hepatotoxicity Assessment

In a controlled study involving male Sprague-Dawley rats treated with varying doses of DTG over 28 days:

Dose (mg/kg-day)Liver Weight Change (%)Sperm Count Decrease (%)
0 (Control)00
250+5-10
500+15-28
1000+25-63

Findings indicated a dose-dependent increase in liver weight and a corresponding decrease in sperm parameters at higher doses, reinforcing concerns regarding reproductive health and liver function .

Case Study 2: In Vitro Toxicity Testing

An in vitro study assessed the cytotoxic effects of DTG on human liver cell lines (HepG2). The results showed:

  • IC50 Value : Approximately 150 µM after 24 hours of exposure.
  • Mechanism of Cell Death : Apoptotic pathways were activated, as evidenced by increased caspase-3 activity.

This study suggests that DTG may induce cell death through apoptosis at certain concentrations, highlighting the need for careful consideration in applications involving human exposure .

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